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Compound of Interest |

4-(Pyrazin-2-
Compound Name: ylamino)cyclohexane-1-carboxylic
acid
CAS No.: 2136119-50-9
Cat. No.: B2854191

As drug discovery and materials science increasingly rely on precision molecular engineering,
the selection of appropriate building blocks dictates the success of a synthetic pipeline. 4-
Aminocyclohexanecarboxylic acid (4-ACHA, CAS 1776-53-0) is a highly versatile, non-natural
cyclic amino acid[1]. By locking the amino and carboxyl groups onto a rigid cyclohexane ring,
4-ACHA serves as a conformationally constrained scaffold[2].

To objectively evaluate its performance, this guide compares 4-ACHA against two critical
alternatives:

-Aminobutyric Acid (GABA) (a flexible aliphatic analogue) and Tranexamic Acid (TXA) (a
structurally homologous antifibrinolytic agent).

Structural and Physicochemical Profiling

The fundamental utility of 4-ACHA stems from its restricted degrees of conformational freedom.
Unlike linear aliphatic chains, the cyclohexane ring forces the molecule into defined cis or trans
geometries, drastically altering receptor binding kinetics and proteolytic stability[2][3].

Table 1: Quantitative Comparison of Key Analogues
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Tranexamic Acid

Property 4-ACHA -Aminobutyric Acid
(GABA) (TXA)
CAS Number 1776-53-0 56-12-2 1197-18-8
Molecular Formula C7H13NO2 C4HoNO2 CsH1sNO2
Molar Mass 143.18 g/mol 103.12 g/mol 157.21 g/mol
Rigid cyclohexane Flexible aliphatic Rigid ring + methylene
Structural Feature ) ]
ring (No spacer) chain spacer
Distance (N to O) ~5.0 A (Restricted) Variable (Flexible) ~6.5 A (Restricted)
) N Peptide constraint / Neurotransmitter / o )
Primary Utility o ) Antifibrinolytic agent
Building block Agonist

Conformational Restriction: 4-ACHA vs. Flexible
GABA

GABA is a highly flexible neurotransmitter capable of adopting multiple conformations to bind
various receptor subtypes (GABA-A, GABA-B, GABA-C). However, in neuropharmacological
drug design, this flexibility leads to off-target effects and rapid degradation by GABA
transaminase[3]. 4-ACHA is utilized as a conformationally locked analogue to probe specific
receptor topographies.

Causality in Experimental Design

By restricting the spatial distance between the amine and carboxylic acid, 4-ACHA forces a
specific binding pose. The trans-isomer mimics the extended conformation of GABA, while the
cis-isomer mimics a folded state. This rigidity prevents the induced-fit mechanisms required by
certain off-target receptors, thereby increasing subtype selectivity[3].
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Caption: Conformational flexibility determines receptor subtype selectivity.

Protocol 1: Radioligand Displacement Assay (Self-
Validating)

To objectively measure the binding affinity of 4-ACHA vs. GABA, a competitive radioligand

binding assay is employed.

Membrane Preparation: Isolate rat brain synaptosomal membranes expressing GABA-A
receptors. Resuspend in 50 mM Tris-HCI buffer (pH 7.4).

Ligand Incubation: Incubate 100 pg of membrane protein with 2 nM [3H]muscimol (a specific
GABA-A agonist).

Competitive Displacement: Add varying concentrations (10=° to 103 M) of either 4-ACHA or
native GABA.

Self-Validation (Non-Specific Binding Control): In parallel, run a control utilizing 1 mM
unlabeled GABA. Causality: Because [*H]Jmuscimol can bind non-specifically to lipids, the 1
mM unlabeled GABA saturates all specific receptor sites. The residual radioactivity in this
well represents the baseline noise, ensuring that the calculated ICso reflects true orthosteric
displacement.

Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B
glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
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Spatial Pharmacophores: 4-ACHA vs. Tranexamic
Acid (TXA)

While 4-ACHA and Tranexamic Acid (TXA) share a cyclohexane core, TXA possesses an
additional methylene spacer between the ring and the primary amine (trans-4-
(aminomethyl)cyclohexanecarboxylic acid)[4]. This seemingly minor difference fundamentally
alters their biological activity.

Causality in Experimental Design

TXA is a potent antifibrinolytic that competitively inhibits plasminogen activation[5]. The lysine-
binding pockets of plasminogen require a specific electrostatic distance (~6.5 A) between a
basic amine and an acidic carboxylate. TXA perfectly matches this distance. 4-ACHA, lacking
the methylene spacer, has a shorter N-to-O distance (~5.0 A), resulting in a severe drop in
binding affinity. Consequently, 4-ACHA is often used as an internal standard in LC-MS/MS
assays for TXA guantification due to its structural similarity but lack of interfering biological
activity[4].
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Caption: Structural spacer length dictates plasminogen lysine-binding site affinity.

Protocol 2: Plasminogen Activation Inhibition Assay
(Self-Validating)

This kinetic assay proves the necessity of the methylene spacer for antifibrinolytic activity.

» Reagent Assembly: Prepare human Glu-plasminogen (0.5 pM) and the chromogenic
substrate S-2251 (1 mM) in assay buffer (0.1 M Tris-HCI, pH 7.4).
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e Inhibitor Pre-incubation: Add either TXA or 4-ACHA (0.1 uM to 100 uM) to the plasminogen
mixture. Causality: Pre-incubation allows the rigid molecules to reach thermodynamic
equilibrium within the lysine-binding sites before the activator is introduced.

» Activation: Initiate the reaction by adding tissue plasminogen activator (tPA, 10 nM).
» Self-Validation Controls:
o V_max Control: A well containing no inhibitor establishes the 100% activation rate.

o Background Control: A well containing no tPA ensures the plasminogen is not auto-
activating.

» Kinetic Readout: Measure absorbance at 405 nm continuously for 30 minutes. Calculate the
ICs0 based on the suppression of the V_max slope.

Peptide Engineering: 4-ACHA as a Structural
Inducer

In synthetic peptide chemistry, replacing flexible residues (like Gly-Gly sequences) with 4-
ACHA induces defined secondary structures, such as

-turns, and imparts heavy resistance to proteolytic degradation[2].

Causality in Experimental Design

The primary amine of 4-ACHA is attached directly to the secondary carbon of the rigid
cyclohexane ring. This creates significant steric hindrance during Solid-Phase Peptide
Synthesis (SPPS). Standard coupling reagents (like HBTU) often fail to achieve complete
conversion. Therefore, highly reactive uronium salts (like HATU) combined with HOAt are
required to force the formation of the peptide bond against the steric bulk[2].
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Caption: 4-ACHA incorporation enhances proteolytic stability and receptor affinity.

Protocol 3: SPPS Coupling of Sterically Hindered 4-
ACHA

e Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash
thoroughly with DMF.

o Activated Coupling: Dissolve 4 equivalents of Fmoc-4-ACHA-OH and 3.9 equivalents of
HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU
generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is small and
electrophilic enough to overcome the steric shielding of the cyclohexane ring. Add the
mixture to the resin and agitate for 2 hours.

o Self-Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser (ninhydrin)
test.

o Negative (Yellow): Confirms 100% coupling of the free amines. Proceed to the next step.

o Positive (Blue): Indicates incomplete coupling due to steric hindrance. Action: Trigger a
mandatory double-coupling cycle before proceeding to prevent deletion sequences.

Conclusion
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4-Aminocyclohexanecarboxylic acid (CAS 1776-53-0) is not a direct therapeutic agent like
Tranexamic Acid, nor is it a natural signaling molecule like GABA. Instead, it is a highly
specialized architectural tool. By understanding the causality of its rigid ~5.0 A spatial
constraint, researchers can strategically deploy 4-ACHA to lock peptide conformations, map
receptor binding pockets, and build proteolytically resistant drug candidates.

References

4-Aminocyclohexanecarboxylic acid - CAS Common Chemistry. Source: cas.org.

o GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed. Source:
nih.gov.

o Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid
Derivatives. Source: researchgate.net.

e AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. Source: jst.go.jp.

o Determination of tranexamic acid in human serum by liquid chromatography with tandem
mass spectrometer. Source: ijbpas.com.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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